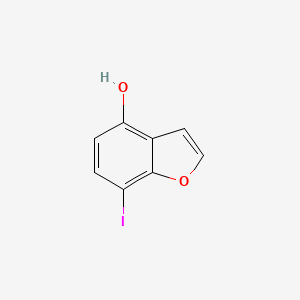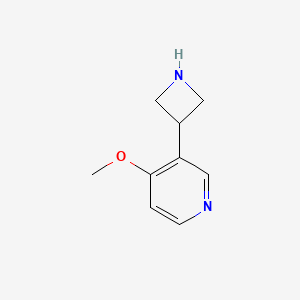
(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a phenylethanehydrazonoyl group, and a bromide ion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
科学研究应用
(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-bromophenyl 4-bromobenzoate: Studied for its polymorphic properties and mechanical characteristics.
Uniqueness
(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C14H10Br2N2O |
|---|---|
分子量 |
382.05 g/mol |
IUPAC 名称 |
(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide |
InChI |
InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14+ |
InChI 键 |
QWAIDHUVNWGWNK-NBVRZTHBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)Br)/Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


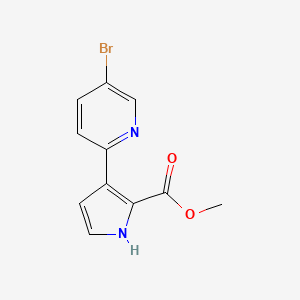
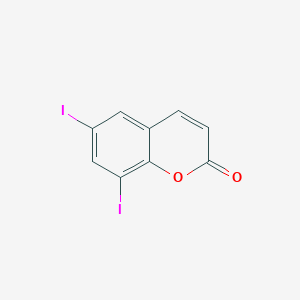
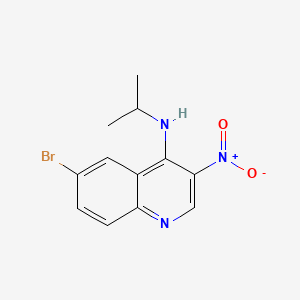
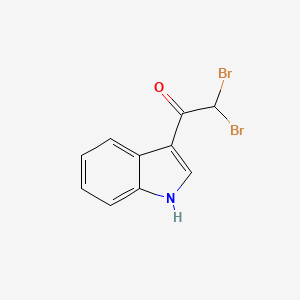

![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
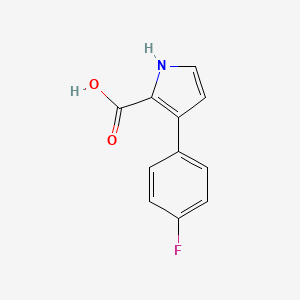
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
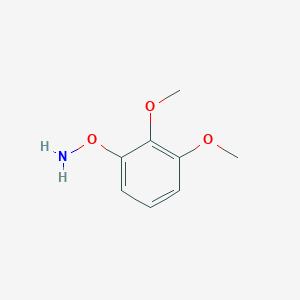
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)

